5-(Nonyloxy)tryptamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-nonoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-2-3-4-5-6-7-8-13-22-17-9-10-19-18(14-17)16(11-12-20)15-21-19/h9-10,14-15,21H,2-8,11-13,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSMSRREJYOGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058653 | |
| Record name | 5-Nonyloxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157798-12-4 | |
| Record name | 5-(Nonyloxy)tryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157798-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Nonyloxy)tryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157798124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nonyloxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Nonyloxy)tryptamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV6CHD9VPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Chemical Modifications of 5 Nonyloxy Tryptamine
General Methodologies for Tryptamine (B22526) Synthesis from Precursors
The construction of the tryptamine scaffold can be achieved through several classic organic reactions, often starting with an indole (B1671886) precursor. These methods provide the foundation for producing a wide array of substituted tryptamines.
One of the most prominent methods is the Fischer indole synthesis , discovered by Emil Fischer in 1883. wikipedia.orgbyjus.com This reaction produces an indole from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com While it primarily builds the indole ring, it is a versatile method for creating substituted indoles that can be further processed into tryptamines. wikipedia.org The reaction is catalyzed by Brønsted or Lewis acids. wikipedia.orgtcichemicals.com
The Speeter-Anthony tryptamine synthesis is a more direct and widely applicable route. mdma.chresearchgate.net It is considered one of the most important methods for preparing N,N-dialkylated tryptamines. researchgate.net The synthesis begins with the reaction of a substituted indole with oxalyl chloride to form an indole-3-ylglyoxylyl chloride. mdma.ch This intermediate is then reacted with an amine, and the resulting amide is reduced, typically with lithium aluminum hydride (LiAlH4), to yield the desired tryptamine. mdma.chresearchgate.net This method has been successfully used for the synthesis of various tryptamine derivatives, including 5-MeO-DMT. acs.org
Other notable methods include:
Reissert Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated. mdma.chwikipedia.org
Madelung Synthesis: This involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base to form the indole ring. dntb.gov.ua
Hemetsberger-Knittel Synthesis: This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. pcbiochemres.commdpi.com
The choice of a particular synthetic route often depends on the desired substitution pattern on the indole ring and the availability of the starting materials. sciencemadness.org
Approaches to 5-(Nonyloxy)tryptamine Analogues and Derivatives
The synthesis of this compound and its analogues typically involves the etherification of a 5-hydroxyindole (B134679) precursor. A common and effective method for this is the Williamson ether synthesis . gordon.eduwikipedia.org
In this reaction, the hydroxyl group of a 5-hydroxy-substituted tryptamine or indole is deprotonated by a base to form an alkoxide ion. wikipedia.org This nucleophilic alkoxide then reacts with an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the ether. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, a nonyl halide, such as nonyl bromide, is used as the alkylating agent. ontosight.ai
The general steps for synthesizing this compound via the Williamson ether synthesis starting from serotonin (B10506) (5-hydroxytryptamine) are:
Deprotonation: Serotonin is dissolved in a suitable solvent like anhydrous DMF, and a base such as potassium carbonate (K₂CO₃) is added to deprotonate the phenolic hydroxyl group.
Alkylation: Nonyl bromide is added to the reaction mixture, which is then heated.
Workup and Purification: The reaction is quenched, and the product is extracted and purified, often using column chromatography.
To create analogues, the alkyl halide can be varied. For example, using octyl bromide would yield 5-(octyloxy)tryptamine. This allows for a systematic exploration of how the length of the alkoxy chain affects biological activity. acs.org
Structure-Guided Derivatization for Enhanced Biological Activities
Structure-guided derivatization of this compound aims to improve its pharmacological properties, such as potency and selectivity, by making specific structural modifications. researchgate.net These modifications are often guided by an understanding of the compound's interaction with its biological targets, primarily serotonin receptors. wikipedia.org
The 5-alkoxy group is a critical determinant of the pharmacological profile of 5-alkoxytryptamines. acs.org The length and branching of this alkyl chain can significantly impact receptor binding affinity and selectivity. acs.orgnih.gov For instance, in a series of 5-(alkyloxy)tryptamine derivatives, increasing the unbranched alkyl chain length up to nine carbons leads to optimal affinity for the 5-HT1Dβ receptor. acs.org this compound itself was identified as a potent and selective 5-HT1B agonist, with a binding affinity of 1.0 nM and over 300-fold selectivity against the 5-HT1A receptor. wikipedia.orgacs.org
Structure-activity relationship (SAR) studies are essential in this process. By systematically altering different parts of the molecule, researchers can understand the structural requirements for biological activity. nih.govnih.gov
Table 1: SAR of 5-Alkoxytryptamine Derivatives at Serotonin Receptors This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound | Structural Modification | Effect on 5-HT1Dβ Affinity | Effect on 5-HT1A Affinity | Selectivity (5-HT1Dβ vs 5-HT1A) |
| 5-(Octyloxy)tryptamine | C8 alkyl chain | High affinity | Moderate affinity | < 50-fold |
| This compound | C9 alkyl chain | Optimal affinity (Ki = 1 nM) | Reduced affinity | >300-fold |
| 5-(Decyloxy)tryptamine | C10 alkyl chain | Reduced affinity | Reduced affinity | --- |
| 5-[(7,7-Dimethylheptyl)oxy]tryptamine | Branched alkyl chain | Slightly lower affinity (Ki = 2.3 nM) | Reduced affinity | ~400-fold |
Data sourced from Glennon et al. (1996) acs.org
These studies demonstrate that both the length and the branching of the alkoxy chain are crucial for optimizing both affinity and selectivity for the 5-HT1Dβ receptor. acs.org Further derivatization efforts could involve modifications to the tryptamine side chain, such as N-alkylation or N-acylation, to explore their impact on receptor interaction and functional activity. nih.gov
Pharmacological Characterization and Receptor Interactions of 5 Nonyloxy Tryptamine
Serotonin (B10506) Receptor Agonism Profile
5-(Nonyloxy)tryptamine exhibits a distinct profile of activity at serotonin (5-HT) receptors, demonstrating high affinity and selectivity for certain subtypes.
5-HT1B Receptor Selectivity and Potency
This compound is recognized as a potent and selective agonist for the 5-HT1B receptor. nih.govwikipedia.org It displays a high binding affinity for this receptor, with a reported Kᵢ value of 1.0 nM. nih.govwikipedia.org This indicates a strong interaction between the compound and the receptor. Notably, its selectivity for the 5-HT1B receptor is significant, showing over 300-fold greater affinity for this subtype compared to the 5-HT1A receptor. nih.govwikipedia.org The long nonyloxy chain of the molecule is a key structural feature that contributes to this high potency and selectivity.
5-HT1Dβ Receptor Agonistic Activity and Selectivity
The compound also demonstrates notable agonistic activity at the 5-HT1Dβ receptor. In studies using CHOKM6 cells transfected with the human 5-HT1Dβ receptor, this compound was found to be a potent agonist with an EC₅₀ value of 68 nM for adenylate cyclase activity. caymanchem.commedchemexpress.com This indicates its ability to effectively stimulate this receptor and elicit a cellular response. Its selectivity extends to this receptor as well, with a significantly lower potency at the 5-HT1A receptor, where the EC₅₀ is greater than 1 μM for the same activity. caymanchem.com
Affinity Spectrum Across Serotonin Receptor Subtypes (5-HT1A, 5-HT2A, 5-HT2C) in vitro
In vitro binding assays have revealed a broad affinity spectrum for this compound across various serotonin receptor subtypes. The reported Kᵢ values range from 1.2 to 315 nM for the 5-HT1Dβ, 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. caymanchem.com This demonstrates that while it has a high affinity for the 5-HT1B and 5-HT1Dβ receptors, it also interacts with other serotonin receptor subtypes, albeit with lower affinity.
Comparative Analysis with Other Serotonin Receptor Agonists (e.g., Sumatriptan)
When compared to other serotonin receptor agonists, such as the well-known anti-migraine drug Sumatriptan, this compound shows a distinct pharmacological profile. It is reported to be several times more potent than Sumatriptan as a 5-HT1B selective agonist. nih.govebi.ac.uk This difference in potency highlights the unique structure-activity relationship of this compound.
Interaction with Orphan Receptors
Beyond its interactions with the serotonin receptor family, this compound has also been investigated for its effects on orphan receptors, which are receptors whose endogenous ligand has not yet been identified.
GPR61 Inverse Agonism and cAMP Modulation in HEK293 Cells
Research has identified this compound as a low-affinity inverse agonist of the orphan receptor GPR61. karger.comscite.ainih.gov In studies conducted with HEK293 cells engineered to overexpress GPR61, it was observed that the compound inhibited forskolin-stimulated production of cyclic AMP (cAMP). karger.comnih.govresearchgate.net This suggests that this compound can reduce the basal activity of the GPR61 receptor, a characteristic of an inverse agonist. The heterologous expression of GPR61 in these cells led to an enhanced cAMP synthesis response to forskolin, while the basal cAMP levels remained unaffected. karger.comscite.ainih.gov
Table of Receptor Interactions for this compound:
| Receptor | Interaction Type | Potency (Kᵢ or EC₅₀) | Cell Line/Assay |
| 5-HT1B | Agonist | Kᵢ = 1.0 nM | --- |
| 5-HT1Dβ | Agonist | EC₅₀ = 68 nM (adenylate cyclase activity) | CHOKM6 cells |
| 5-HT1A | Agonist | Kᵢ = 1.2-315 nM (part of spectrum) | in vitro |
| 5-HT2A | Agonist | Kᵢ = 1.2-315 nM (part of spectrum) | in vitro |
| 5-HT2C | Agonist | Kᵢ = 1.2-315 nM (part of spectrum) | in vitro |
| GPR61 | Inverse Agonist | Low-affinity | HEK293 cells |
Mechanisms of GPR61 Coupling and Intrinsic Activity Assessment
G protein-coupled receptor 61 (GPR61) is an orphan receptor belonging to the Class A family of GPCRs, sharing sequence similarities with receptors for biogenic amines like serotonin and dopamine (B1211576). creative-biolabs.com Research has established that GPR61 exhibits notable constitutive activity, meaning it can signal without the presence of an endogenous ligand. maayanlab.clouduniprot.orgnih.gov This basal, agonist-independent signaling occurs through its coupling to the Gαs protein subunit. maayanlab.clouduniprot.orgresearchgate.net The activation of Gαs, in turn, stimulates adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP). uniprot.orgnih.gov
Studies using heterologous expression systems have provided further insight into this mechanism. In human embryonic kidney (HEK293) cells engineered to express GPR61, a significant enhancement of the cAMP synthesis response to the adenylyl cyclase activator, forskolin, was observed. nih.govresearchgate.net However, the expression of GPR61 alone did not alter the basal levels of cAMP. researchgate.netnih.gov This suggests that the intrinsic activity of the receptor is most effectively measured when the signaling pathway is synergistically stimulated. researchgate.netnih.govresearchgate.net
Within this context, this compound has been identified and characterized as a low-affinity inverse agonist for GPR61. nih.govnih.govunife.itunipd.it Unlike an agonist which would activate the receptor, or a neutral antagonist which would block an agonist, an inverse agonist reduces the constitutive activity of a receptor. The inverse agonistic properties of this compound at GPR61 have been demonstrated in functional assays.
Detailed research findings show that this compound inhibits the forskolin-stimulated production of cAMP in HEK293 cells that express GPR61. researchgate.netnih.govresearchgate.net This inhibitory effect was specific to the presence of the receptor, as the compound did not reduce forskolin-induced cAMP levels in control cells lacking GPR61. bham.ac.uk While initially recognized for its high affinity for serotonin 5-HT1Dβ receptors, its activity at GPR61 represents a distinct pharmacological characteristic. nih.gov Despite its utility in these studies, the compound's low potency and selectivity have been noted as limitations for its use as a broader pharmacological tool for studying GPR61. nih.gov
Molecular docking studies have been employed to model the interaction between this compound and GPR61, calculating a binding energy of –8.0 kcal/mol and a corresponding dissociation constant (Kd) of 1.35 µmol/L. bham.ac.uk These computational models suggest that the compound's long nonpolar nonyloxy tail engages in hydrophobic interactions with transmembrane domain 5 of the receptor, while other parts of the molecule may form hydrogen bonds with residues in the binding pocket. bham.ac.uk
Molecular Mechanisms of Action and Cellular Biology of 5 Nonyloxy Tryptamine
Serotonergic Pathway Modulation and Downstream Signaling
5-(Nonyloxy)tryptamine primarily exerts its effects through the modulation of the serotonergic system, with a notable high affinity and selectivity for the 5-HT1B receptor. wikipedia.orgnih.gov The binding affinity of this compound for the 5-HT1B receptor is reported to be 1.0 nM, with approximately 300-fold selectivity over the 5-HT1A receptor. wikipedia.org This selectivity is attributed to the long O-alkoxy chain at the 5-position of the tryptamine (B22526) structure; increasing the chain length generally enhances potency and selectivity for the 5-HT1B receptor. wikipedia.org
Upon binding to the 5-HT1B receptor, a G-protein-coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. frontiersin.org This activation of 5-HT1B receptors can lead to the modulation of serotonin (B10506) levels and subsequent physiological responses. The downstream signaling pathways following 5-HT1B receptor activation are complex and can vary depending on the cell type and tissue. Generally, 5-HT1 receptors, including 5-HT1B, couple to Gi/o proteins, which inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can, in turn, influence the activity of protein kinase A (PKA) and other downstream effectors.
Furthermore, studies have highlighted the potential for 5-HT1 receptor subtypes to form homo- and hetero-oligomers, which could further influence the downstream signaling cascades. frontiersin.org The specific signaling pathways engaged by this compound at the 5-HT1B receptor contribute to its observed biological effects. For instance, in the context of viral infections, this compound has been shown to impair reovirus infection by altering viral transport during cell entry, a process linked to serotonin receptor signaling. nih.gov
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) | Selectivity |
|---|---|---|
| 5-HT1B | 1.0 nM | ~300-fold over 5-HT1A |
| 5-HT1A | >300 nM | - |
Data sourced from Glennon et al. (1994) and Glennon et al. (1996). wikipedia.orgnih.gov
Non-Serotonergic Mediated Cellular Effects as Evidenced by Derivative Studies
While the primary mechanism of this compound is linked to the serotonergic system, research on its derivatives suggests the involvement of non-serotonergic pathways in some of their cellular effects. aacrjournals.org Studies investigating the anti-proliferative and cytotoxic activities of this compound derivatives in breast cancer cells have revealed that their effects may not be solely mediated through 5-HT1B/1D receptors. aacrjournals.orgresearchgate.net
A library of this compound derivatives was synthesized and tested for their ability to inhibit the growth of breast cancer cell lines. aacrjournals.org One particular derivative, identified as KD06, was found to be a potent inducer of apoptosis in a time- and dose-dependent manner. aacrjournals.org This apoptotic effect was confirmed by the detection of PARP cleavage and caspase-3/7 activity, key markers of apoptosis. aacrjournals.org Importantly, structure-activity relationship (SAR) studies indicated that the cytotoxic effects of these derivatives were not exclusively dependent on their interaction with 5-HT1B/1D receptors, pointing towards the engagement of other cellular targets or pathways. aacrjournals.org
These findings suggest that modifications to the this compound scaffold can lead to compounds with distinct pharmacological profiles, including mechanisms of action that extend beyond the serotonergic system. The identification of such non-serotonergic effects highlights the potential for developing novel therapeutic agents based on the tryptamine structure with applications in areas such as oncology. aacrjournals.orgresearchgate.net
Intracellular Signaling Pathways Affected by this compound and its Derivatives (e.g., mTOR pathway, ER stress)
Further investigation into the molecular mechanisms of this compound derivatives has implicated key intracellular signaling pathways, such as the mTOR pathway and the endoplasmic reticulum (ER) stress response, in their cellular activities. aacrjournals.org The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival, integrating signals from various upstream cues. cusabio.com The ER is a critical organelle for protein synthesis and folding, and disruptions in its function lead to ER stress and the activation of the unfolded protein response (UPR). nih.gov
Studies on the derivative KD06 in breast cancer cells revealed an induction of ER stress. aacrjournals.org This was evidenced by a progressive, time- and dose-dependent increase in the levels of phosphorylated PERK (protein kinase R-like endoplasmic reticulum kinase) and eIF-2α (eukaryotic initiation factor 2 alpha), as well as increased expression of ATF4 (activating transcription factor 4) and CHOP (C/EBP homologous protein). aacrjournals.org These proteins are all key components of the UPR, which is activated under conditions of ER stress. nih.gov
The mTOR pathway and ER stress are interconnected cellular processes. nih.govd-nb.info mTORC1 activation can lead to an accumulation of unfolded or misfolded proteins in the ER, thereby inducing ER stress. nih.gov Conversely, ER stress can also regulate the mTOR signaling pathway. nih.gov While direct evidence linking this compound itself to the mTOR pathway and ER stress is limited, the findings with its derivatives suggest that these pathways may be important downstream targets. The induction of ER stress by the derivative KD06 provides a plausible mechanism for its observed apoptotic effects in cancer cells. aacrjournals.org
Table 2: Effects of this compound Derivative (KD06) on Intracellular Signaling in MDA-MB-231 Breast Cancer Cells
| Signaling Pathway Component | Effect of KD06 Treatment | Implication |
|---|---|---|
| Phospho-PERK | Increased | Activation of ER stress response |
| Phospho-eIF-2α | Increased | Activation of ER stress response |
| ATF4 | Increased | Activation of ER stress response |
| CHOP | Increased | Induction of apoptosis via ER stress |
| Caspase-3/7 Activity | Increased | Execution of apoptosis |
| PARP Cleavage | Increased | Execution of apoptosis |
Data based on findings from a study on this compound derivatives. aacrjournals.org
Preclinical Investigations of 5 Nonyloxy Tryptamine S Biological Activities
Antineoplastic Activities in Cancer Cell Models
Recent studies have explored a potential role for 5-(Nonyloxy)tryptamine (5-NT) and its derivatives in the context of breast cancer. aacrjournals.orgresearchgate.net Research has delved into the mechanisms underlying the anti-proliferative and cytotoxic effects of these compounds on various breast cancer cell lines. aacrjournals.orgresearchgate.net
Antiproliferative and Cytotoxic Effects in Breast Cancer Cell Lines (MDA-MB-231, MCF-7)
Initial cell viability assays demonstrated that this compound exhibits cytotoxic effects against both triple-negative (MDA-MB-231) and ER-positive (MCF-7) breast cancer cell lines. aacrjournals.orgresearchgate.net The compound showed inhibitory concentration (IC50) values of 5 µM in MDA-MB-231 cells and 9 µM in MCF-7 cells. aacrjournals.orgresearchgate.net These findings prompted further investigation into its derivatives to identify more potent compounds. aacrjournals.org
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 Value (µM) | Source |
|---|---|---|---|
| MDA-MB-231 | Triple-Negative | 5 | aacrjournals.orgresearchgate.net |
| MCF-7 | ER-Positive | 9 | aacrjournals.orgresearchgate.net |
Apoptosis Induction and Cell Cycle Arrest Mechanisms (Caspase-3/7 activity, PARP cleavage, FACS analysis)
Following the synthesis of a library of 5-NT derivatives, a compound designated as KD06 was identified as particularly potent. aacrjournals.orgresearchgate.net Further analysis in MDA-MB-231 cells revealed that KD06 induces apoptosis in both a time-dependent and dose-dependent manner. aacrjournals.orgresearchgate.net This apoptotic induction was confirmed through several methods:
FACS analysis: The use of Annexin-V and propidium-iodide staining in Fluorescence-Activated Cell Sorting (FACS) analysis indicated an increase in apoptotic cells. aacrjournals.orgresearchgate.net
Caspase-3/7 Activity: An increase in caspase-3/7 activity, key executioner caspases in the apoptotic pathway, was observed. aacrjournals.orgresearchgate.net
PARP Cleavage: Western blotting detected the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis. aacrjournals.orgresearchgate.net
In addition to inducing apoptosis, FACS analysis also suggested that the compound causes an arrest in the cell cycle. aacrjournals.orgresearchgate.net
Inhibition of mTOR Pathway and Down-regulation of Global Protein Translation
To elucidate the mechanisms behind the observed cell cycle arrest and antiproliferative effects, reverse phase protein array (RPPA) studies were conducted. aacrjournals.orgresearchgate.net The data from these arrays suggest a down-regulation of global protein translation and cell proliferation through the inhibition of the mTOR (mammalian target of rapamycin) pathway. aacrjournals.orgresearchgate.net Inhibition of this pathway is known to reduce protein translation. biorxiv.org This was evidenced by decreased phosphorylation levels of key mTOR downstream targets, including 4E-BP1, p70S6K, and the ribosomal protein S6. aacrjournals.orgresearchgate.net Furthermore, levels of critical proteins involved in cell cycle progression, such as the Retinoblastoma protein (Rb) and cyclin B1, were also found to be down-regulated. aacrjournals.orgresearchgate.net
Role of Endoplasmic Reticulum Stress (phospho-PERK, phospho-eIF-2α, ATF4, CHOP upregulation) in Cellular Response
Evidence from Western blotting indicates that endoplasmic reticulum (ER) stress may contribute to the observed inhibition of cell proliferation and induction of apoptosis. aacrjournals.orgresearchgate.net The ER stress response is a cellular pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. nih.govnih.gov Treatment with 5-NT derivatives led to a progressive, time- and dose-dependent increase in the levels of key ER stress markers. aacrjournals.orgresearchgate.net This included the phosphorylation of PERK (protein kinase R-like endoplasmic reticulum kinase) and eIF-2α (eukaryotic initiation factor 2 alpha), as well as the upregulation of ATF4 (activating transcription factor 4) and CHOP (C/EBP homologous protein). aacrjournals.orgresearchgate.net The PERK/eIF2α/ATF4/CHOP signaling cascade is a major branch of the unfolded protein response that is activated under ER stress. nih.govnih.gov
Table 2: Mechanistic Effects of this compound Derivatives in Breast Cancer Cells
| Pathway | Key Protein Markers | Observed Effect | Source |
|---|---|---|---|
| mTOR Pathway | Phosphorylated 4E-BP1 | Decreased | aacrjournals.orgresearchgate.net |
| Phosphorylated p70S6K | Decreased | aacrjournals.orgresearchgate.net | |
| Phosphorylated S6 | Decreased | aacrjournals.orgresearchgate.net | |
| Endoplasmic Reticulum Stress | Phospho-PERK | Increased | aacrjournals.orgresearchgate.net |
| Phospho-eIF-2α | Increased | aacrjournals.orgresearchgate.net | |
| ATF4 | Increased | aacrjournals.orgresearchgate.net | |
| CHOP | Increased | aacrjournals.orgresearchgate.net |
In Vivo Efficacy Studies of this compound Derivatives in Orthotopic Xenograft Breast Cancer Models
Based on the promising in vitro results, research has progressed to animal models. aacrjournals.orgresearchgate.net Studies were undertaken to evaluate the efficacy of the potent derivative, KD06, in inhibiting the growth of highly aggressive and metastatic human breast tumors using an in vivo orthotopic xenograft breast cancer model in nude mice. aacrjournals.orgresearchgate.net This type of model, where human tumor cells are implanted into the corresponding organ (the mammary fat pad) of an immunodeficient mouse, is considered a relevant system for preclinical drug evaluation. nih.govnih.gov
Antiviral Properties and Mechanisms
In addition to its antineoplastic investigations, this compound has been identified as having antiviral properties against a range of RNA viruses. asm.org A small-molecule screen initially identified 5-NT as an inhibitor of cytotoxicity caused by reovirus, a nonenveloped double-stranded RNA virus. asm.orgnih.gov Subsequent research confirmed its inhibitory effects against other RNA viruses, including the alphavirus Chikungunya virus (CHIKV) and the coronavirus mouse hepatitis virus (MHV). asm.orgnih.gov
The primary mechanism of antiviral action for 5-NT involves the disruption of the viral entry process. asm.org Studies have shown that 5-NT does not prevent the virus from attaching to the cell surface or from being internalized. asm.orgnih.gov Instead, it alters the intracellular transport of the incoming virions. asm.org Specifically, it impedes the virus's transit to late endosomes and causes a delay in the kinetics of viral disassembly, a crucial step for releasing the viral genome into the cytoplasm to initiate infection. asm.orgnih.gov In the case of CHIKV, 5-NT was found to predominantly inhibit the early phases of the replication cycle, at a stage before viral RNA translation and genome replication. asm.orgnih.gov These findings suggest that the compound's antiviral activity stems from its modulation of host cell entry pathways. asm.orgnih.gov
Inhibition of Reovirus Infection and Cytotoxicity
This compound (5-NOT) has been identified as an inhibitor of reovirus infection and its associated cytotoxicity. nih.govnih.gov In a small-molecule screen designed to identify host mediators of reovirus-induced cell death, 5-NOT, a serotonin (B10506) receptor agonist, was found to diminish reovirus cytotoxicity and block infection. nih.govnih.gov Conversely, treatment with a serotonin antagonist, methiothepin (B1206844) mesylate, was shown to enhance reovirus infection. nih.govnih.gov The inhibitory effect of 5-NOT is most effective when cells are pre-treated with the compound up to 60 minutes before viral exposure, with little to no effect observed when added after viral adsorption has already occurred. nih.gov
The mechanism of this inhibition does not appear to involve interference with viral attachment to the cell surface, as 5-NOT did not alter the cell surface expression of the reovirus receptor, junctional adhesion molecule-A (JAM-A), or the attachment of the virus to cells. nih.govnih.gov Instead, the compound's antiviral activity is linked to its effects on the intracellular stages of viral entry. nih.govnih.gov
Table 1: Effect of this compound on Reovirus Infection
| Condition | Effect on Reovirus Infection | Mechanism |
|---|---|---|
| Treatment with this compound | Inhibition of infection and cytotoxicity nih.govnih.gov | Alters viral transport during cell entry nih.govnih.gov |
| Treatment with Methiothepin Mesylate (Serotonin Antagonist) | Enhancement of infection nih.govnih.gov | Not specified |
| 5-NOT treatment post-viral adsorption | Little to no effect nih.gov | Timing of intervention is critical |
Alteration of Viral Transport Kinetics and Endosomal Trafficking
The antiviral action of this compound against reovirus is attributed to its ability to alter the kinetics of viral transport within the host cell. nih.govnih.gov Specifically, 5-NOT disrupts the normal trafficking of the virus through the endosomal pathway, which is a critical phase for many viruses to successfully infect a cell. nih.govnih.gov
Following cellular entry via receptor-mediated endocytosis, reoviruses undergo a stepwise disassembly process within the endocytic compartment to release the transcriptionally active viral core into the cytoplasm. nih.gov Treatment with 5-NOT was found to alter the distribution of early endosomes. nih.govnih.gov This disruption leads to an impairment of the transit of reovirus particles to late endosomes and a subsequent delay in the disassembly of the virus. nih.govnih.gov
This inhibition of viral uncoating is a key aspect of 5-NOT's antiviral mechanism. nih.gov This is further supported by the observation that 5-NOT treatment does not affect infection by in vitro-generated infectious subvirion particles, which can bypass the need for proteolytic uncoating within endosomes to infect cells. nih.govnih.gov
Broad-Spectrum Antiviral Potential Against Diverse Virus Families (Alphavirus Chikungunya, Coronavirus Mouse Hepatitis Virus)
The antiviral properties of this compound are not limited to reovirus. nih.govnih.gov Studies have demonstrated that 5-NOT also inhibits infection by viruses from different families, including the alphavirus Chikungunya virus (CHIKV) and the coronavirus mouse hepatitis virus (MHV). nih.govnih.govasm.org This suggests that the mechanism of action of 5-NOT, likely through the modulation of serotonin receptor signaling, targets cellular pathways that are utilized by a diverse range of viruses for entry and replication. nih.govasm.org
In the case of Chikungunya virus, 5-NOT has been shown to predominantly inhibit the early phases of the replication cycle, prior to RNA translation and genome replication. asm.org While it does not appear to affect virus-cell binding, internalization, or membrane fusion, its inhibitory action is evident during the initial stages of infection. asm.org The identification of 5-NOT as an inhibitor of these unrelated RNA viruses highlights the potential for developing broad-spectrum antiviral therapeutics by targeting host cell processes, such as endosomal trafficking, that are essential for multiple viral pathogens. nih.govnih.gov
Table 2: Antiviral Spectrum of this compound
| Virus Family | Virus | Inhibitory Effect |
|---|---|---|
| Reoviridae | Reovirus | Yes nih.govnih.gov |
| Togaviridae (Alphavirus) | Chikungunya Virus | Yes nih.govnih.govasm.org |
| Coronaviridae | Mouse Hepatitis Virus | Yes nih.govnih.gov |
Neurobiological and Glial Cell Modulation
Mimicry of Polysialic Acid (PSA) Functions
This compound has been identified as a small organic compound that can mimic the functions of polysialic acid (PSA). nih.govnih.gov PSA is a carbohydrate polymer that plays a crucial role in the development and plasticity of the nervous system, as well as in regeneration after injury. nih.govnih.gov 5-NOT was discovered as a PSA mimetic through a screening process that identified its ability to bind to a PSA-specific monoclonal antibody. xiahepublishing.com
The ability of 5-NOT to mimic PSA is significant because PSA is involved in regulating cell-cell interactions and signaling, and its presence is associated with enhanced neural plasticity and repair. nih.govnih.gov The mimetic activity of 5-NOT is independent of its function as a serotonin receptor agonist. nih.govnih.gov This dual functionality suggests that 5-NOT may have therapeutic potential in neurological conditions by harnessing the beneficial effects of PSA.
Enhancement of Neurite Outgrowth in Cultured Primary Neurons
In vitro studies have demonstrated that this compound promotes neurite outgrowth in cultured primary neurons. sigmaaldrich.commdpi.com This effect is consistent with its function as a polysialic acid mimetic, as PSA is known to be a key promoter of neuritogenesis. nih.gov The enhancement of neurite length has been observed in motor neurons and cerebellar granule cells. mdpi.comnih.gov
Specifically, in cultures of motor neurons, 5-NOT was shown to increase neurite length at nanomolar concentrations. mdpi.com Furthermore, in the context of glutamate-induced excitotoxicity in cerebellar neurons, treatment with 5-NOT promoted axonal growth and defasciculation. nih.gov This suggests that 5-NOT can not only stimulate the initial growth of neurites but also protect against neurotoxic insults that can impair neuronal processes. nih.gov
Neuroprotection Against Oxidative Stress
This compound has been shown to exhibit neuroprotective properties against oxidative stress. sigmaaldrich.comresearchgate.net In studies using the SH-SY5Y human neuroblastoma cell line as a model for Parkinson's disease, 5-NOT treatment protected against cytotoxicity induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which is known to cause oxidative stress. xiahepublishing.comresearchgate.net
The neuroprotective mechanism of 5-NOT involves the regulation of cell survival pathways. xiahepublishing.comresearchgate.net For instance, it has been observed to restore the levels of stress response proteins and regulate the intrinsic protein kinase AKT/BAD apoptotic pathway. xiahepublishing.comresearchgate.net By mitigating the damaging effects of oxidative stress and promoting cell survival, 5-NOT demonstrates potential as a therapeutic agent for neurodegenerative diseases where oxidative damage is a key pathological feature. xiahepublishing.comnih.gov
Table 3: Neurobiological Activities of this compound
| Activity | Model System | Observed Effect |
|---|---|---|
| Polysialic Acid Mimicry | In vitro binding assays | Binds to PSA-specific monoclonal antibody xiahepublishing.com |
| Neurite Outgrowth Enhancement | Cultured primary motor and cerebellar neurons | Increased neurite length and axonal growth mdpi.comnih.gov |
| Neuroprotection | SH-SY5Y cells treated with MPP+ | Protected against cytotoxicity and oxidative stress xiahepublishing.comresearchgate.net |
Schwann Cell Proliferation Modulation
The compound this compound (5-NOT) has been observed to influence the proliferation of Schwann cells, which are crucial for the myelination and regeneration of peripheral nerves. dtic.mil Studies have indicated that 5-NOT can enhance the proliferation of these glial cells. dtic.milsigmaaldrich.com This proliferative effect is considered a key aspect of its potential to support nerve repair mechanisms. dtic.mil The ability of 5-NOT to stimulate Schwann cell proliferation has been highlighted in the context of its broader biomimetic properties, where it emulates the functions of polysialic acid (PSA), a molecule involved in neural development and plasticity. dtic.mil
For instance, research utilizing scaffolds containing PSA mimetics, such as those related to 5-NOT, has demonstrated an encouragement of Schwann cell proliferation. dtic.mil This suggests that the compound's influence on Schwann cells is a component of its neuro-regenerative potential.
Reduction of Astrocyte Migration
In contrast to its proliferative effect on Schwann cells, this compound has been shown to reduce the migration of astrocytes. sigmaaldrich.comsigmaaldrich.comresearchgate.net Astrocytes are glial cells in the central nervous system (CNS) that play a multifaceted role in both normal function and in response to injury. ucl.ac.uk Following an injury to the CNS, reactive astrocytes can migrate to the lesion site, a process that can have both beneficial and detrimental effects on neural repair. ucl.ac.uk
The ability of 5-NOT to inhibit astrocyte migration suggests a potential to modulate the glial scar that forms after CNS injury. researchgate.net This inhibitory action on astrocyte movement is another facet of its activity as a polysialic acid mimetic. researchgate.net
In Vitro Myelination Enhancement
Preclinical studies have demonstrated that this compound enhances the process of myelination in in vitro settings. dtic.milsigmaaldrich.com Myelination, the formation of a lipid-rich sheath around axons, is essential for rapid nerve impulse conduction. nih.gov The compound's ability to promote myelination has been observed in co-culture systems of neurons and myelinating cells. dtic.milnih.gov
This pro-myelinating effect is attributed to its function as a polysialic acid (PSA) mimetic. dtic.mil For example, in cultures of cerebellar neurons, 5-NOT treatment, similar to colominic acid (a form of PSA), was found to enhance myelination, while serotonin itself was ineffective. dtic.mil This indicates that the myelination-enhancing properties of 5-NOT are independent of its action as a serotonin receptor agonist. dtic.mil
Immunomodulatory Potential
Potential Role in MHC-I Upregulation in Tumors
Recent research has uncovered a novel immunomodulatory role for this compound, specifically its ability to upregulate the expression of Major Histocompatibility Complex Class I (MHC-I) molecules on tumor cells. researchgate.netnih.govresearchgate.net This finding has significant implications for cancer immunotherapy, as MHC-I molecules are critical for the presentation of tumor antigens to CD8+ T cells, a key step in the anti-tumor immune response. researchgate.netnih.gov
An ex vivo pharmacological screen identified 5-NOT as a compound that enhances the ability of T cells to target and eliminate tumor cells. researchgate.netnih.gov Further investigation revealed that this effect was not due to a direct action on T cells, but rather on the tumor cells themselves. researchgate.netnih.gov Specifically, 5-NOT was found to increase the levels of antigen-presenting machinery, including MHC-I, in melanoma and other tumor cell types both in vitro and in vivo. researchgate.netresearchgate.net
Mechanistic studies have indicated that the upregulation of MHC-I by 5-NOT is mediated through the phosphorylation of the cAMP Response Element-Binding Protein (CREB). researchgate.netnih.govresearchgate.net Importantly, this upregulation of MHC-I occurs without a concurrent increase in the expression of PD-L1, a protein that can suppress the anti-tumor immune response. researchgate.netnih.gov
The potential of 5-NOT to enhance the immunogenicity of "cold" tumors, which are typically unresponsive to immunotherapy, is a significant area of investigation. researchgate.net In preclinical models, the combination of 5-NOT with anti-PD-1 therapy has shown a significant improvement in anti-tumor effects compared to anti-PD-1 treatment alone. researchgate.netnih.gov This suggests that 5-NOT could be a valuable tool for augmenting immune responses against poorly immunogenic cancers. researchgate.netnih.gov
| Research Finding | Cell/System Studied | Outcome | Reference |
| Upregulation of antigen-presenting machinery | Melanoma and other tumor cells (in vitro and in vivo) | Increased MHC-I expression without increased PD-L1. | researchgate.netnih.gov |
| Mechanism of MHC-I upregulation | Tumor cells | Inhibited by pharmacological prevention of CREB phosphorylation. | researchgate.netnih.govresearchgate.net |
| Combination Therapy | In vivo tumor models | Significant improvement in anti-tumor effect when combined with anti-PD-1 therapy compared to single anti-PD-1 treatment. | researchgate.netnih.gov |
| Effect on Tumor Growth | In vivo models | Delayed tumor growth, dependent on the host's immune system, specifically CD8+ T cells. | researchgate.netnih.gov |
Structure Activity Relationship Sar Studies of 5 Nonyloxy Tryptamine and Its Analogues
Impact of O-Alkyl Chain Length on Serotonin (B10506) Receptor Affinity and Selectivity
A key feature of 5-(Nonyloxy)tryptamine is the nine-carbon alkyl chain attached to the indole (B1671886) ring via an ether linkage. Research has demonstrated that the length of this O-alkyl chain is a critical determinant of both the compound's binding affinity and its selectivity for the 5-HT1B receptor over the 5-HT1A receptor. sigmaaldrich.com
Studies on a series of 5-(alkyloxy)tryptamines have shown a clear trend: increasing the length of the unbranched alkyl chain generally leads to higher potency and selectivity for the 5-HT1B receptor. sigmaaldrich.comresearchgate.net For instance, compounds with shorter chains, such as methoxy (B1213986) or propyl groups, display significantly lower affinity in the 10-100 nM range and have reduced selectivity. nih.gov As the chain length extends up to eight carbons, the affinity for the human 5-HT1B receptor becomes very high (Ki < 5 nM), but the selectivity compared to the 5-HT1A receptor remains under 50-fold. researchgate.net
The breakthrough in selectivity occurs with alkyl chains longer than eight carbons, which significantly reduces the affinity for the 5-HT1A receptor. researchgate.net this compound, with its nine-carbon chain, represents the optimal configuration, achieving a remarkable 5-HT1B binding affinity (Ki) of 1.0 nM and a selectivity of over 300-fold compared to the 5-HT1A receptor. sigmaaldrich.comresearchgate.net However, extending the chain beyond nine carbons leads to a decrease in affinity for the 5-HT1B receptor. researchgate.net
Table 1: Impact of O-Alkyl Chain Length on Serotonin Receptor Affinity and Selectivity
| Compound | 5-HT1B Ki (nM) | 5-HT1A Ki (nM) | Selectivity Ratio (1A:1B) |
|---|---|---|---|
| 5-Methoxytryptamine | 120 | 450 | 3.75 |
| 5-Hexyloxytryptamine | 12 | 1,200 | 100 |
| This compound | 1 | 310 | 310 |
Data sourced from receptor binding assays. nih.gov
Importance of Indole Ring and Ethanamine Moiety for Receptor Interaction
The tryptamine (B22526) scaffold, consisting of an indole ring and an ethylamine (B1201723) side chain, is fundamental for interaction with serotonin receptors. wikipedia.orgwikipedia.org The indole nucleus itself is crucial for anchoring the molecule to the receptor. acnp.org It is understood to form key hydrogen bonds with specific amino acid residues within the receptor's binding site, such as Ser3.36 and Asp3.32. nih.gov The precise fit of the indole ring into a hydrophobic pocket of the receptor is a primary determinant of binding specificity. acnp.org Studies on psilocin analogs have highlighted that the position of substitutions on the indole ring critically influences receptor activity, with interactions involving residues like D155 being vital for stable binding. orcid.org
The ethylamine side chain, which is characteristic of tryptamines, is also essential for biological activity. acnp.orggoogle.com The two-carbon chain optimally separates the indole ring from the terminal amine group, a feature that is important for proper interaction with the receptor. nih.gov Altering the length of this side chain by even a single carbon atom can significantly reduce the molecule's activity. acnp.org The positively charged nitrogen atom at the end of this chain is believed to be the active site that initiates the hormonal effect upon binding, likely through an electrostatic bond with an anionic site on the receptor. acnp.org
Derivatization Strategies and Their Influence on Biological Efficacy (e.g., KD06)
Further chemical modifications, or derivatizations, of the this compound structure have been explored to refine its pharmacological profile. These strategies aim to enhance properties like selectivity and efficacy.
One approach involves modifying the alkyl chain. For example, branching the chain, as seen in 5-[(7,7-dimethylheptyl)oxy]tryptamine, results in a compound with slightly lower 5-HT1B affinity (Ki = 2.3 nM) but even greater selectivity (400-fold) over the 5-HT1A receptor. researchgate.net
Other modifications have been less successful in preserving the desired activity. Replacing the ether oxygen atom with a methylene (B1212753) group, introducing a carbonyl group next to the oxygen to form an ester, or cyclizing the ethylamine side chain into a carbazole (B46965) or beta-carboline structure all lead to a reduction in binding affinity and/or selectivity. researchgate.net
The exploration of tryptamine derivatives has also led to the discovery of compounds with novel applications. For instance, the tryptamine analog KD06 has been identified as a novel anti-cancer agent that acts on triple-negative breast cancer cells. researchgate.netnih.gov Its mechanism of action involves signaling through the 5-HT1B/1D receptor, which leads to a decrease in cAMP levels, a characteristic of this receptor pathway. This demonstrates that derivatization of the tryptamine core can produce compounds with distinct and potent biological efficacies.
Role of Lipophilicity in Cellular Interactions and Membrane Permeability
Lipophilicity, or the "fat-loving" nature of a molecule, plays a significant role in how this compound and its analogs interact with cells. The long nonyl chain of this compound is a major contributor to its high lipophilicity. This property is directly linked to improved permeability across cell membranes. nih.gov
Increased lipophilicity allows the compound to more easily pass through the lipid bilayer of cell membranes to reach its target receptors, which can be located on the cell surface or within the cell. nih.gov This efficient membrane permeation is a key factor in the high in vitro potency of this compound. nih.gov Computational studies on other tryptamines have confirmed that substitutions increasing lipophilicity, such as methoxy groups, can enhance membrane permeability. There is also a recognized positive correlation between the lipophilicity of substituents and the binding affinity at serotonin receptors like the 5-HT2A and 5-HT2B subtypes for related compounds. Therefore, the lipophilic character imparted by the nonyloxy group is essential for the molecule's ability to engage with cellular machinery effectively.
Advanced Analytical Methodologies in 5 Nonyloxy Tryptamine Research
Cell-Based Assays for Viability and Proliferation (e.g., MTS reagent)
Initial investigations into the biological effects of 5-(Nonyloxy)tryptamine (also known as 5-NT) have utilized cell viability assays to quantify its antiproliferative and cytotoxic properties, particularly in the context of cancer research. aacrjournals.org The MTS reagent, which measures the metabolic activity of viable cells, is a key tool in this preliminary screening. aacrjournals.orgcreative-bioarray.com
Research has shown that 5-NT exhibits cytotoxic effects against different types of breast cancer cell lines. aacrjournals.org Specifically, initial cell viability assays using the MTS reagent established the half-maximal inhibitory concentration (IC₅₀) of 5-NT. aacrjournals.org The IC₅₀ value was determined to be 5 µM for the triple-negative MDA-MB-231 breast cancer cell line and 9 µM for the estrogen receptor-positive (ER-positive) MCF-7 cell line. aacrjournals.orgresearchgate.net These findings highlight the compound's potential as a cytotoxic agent and form the basis for more detailed mechanistic studies. aacrjournals.org
Table 1: IC₅₀ Values of this compound in Breast Cancer Cell Lines
| Cell Line | Type | IC₅₀ Value |
|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 5 µM |
Flow Cytometry for Apoptosis and Cell Cycle Analysis (e.g., Annexin-V, propidium-iodide staining)
To understand the cellular processes underlying the cytotoxicity observed in viability assays, researchers employ flow cytometry. nih.gov This powerful technique allows for the rapid, multi-parametric analysis of large cell populations to determine stages of the cell cycle and distinguish between viable, apoptotic, and necrotic cells. nih.govresearchgate.net
In studies involving derivatives of this compound, such as the compound designated KD06, flow cytometry has been instrumental. aacrjournals.org Analysis using Annexin-V and propidium (B1200493) iodide (PI) staining revealed that this derivative induces apoptosis in MDA-MB-231 breast cancer cells in both a time-dependent and dose-dependent manner. aacrjournals.orgresearchgate.net Annexin-V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane, an early marker of apoptosis, while PI is a fluorescent agent that stains the DNA of cells with compromised membranes, a feature of late apoptotic and necrotic cells. nih.gov Furthermore, flow cytometry analysis also indicated that the 5-NT derivative KD06 causes an arrest in the cell cycle, providing further insight into its antiproliferative mechanism. aacrjournals.orgresearchgate.net
Biochemical Assays for Enzyme Activity and Protein Expression (e.g., Caspase-3/7 activity assay, Western blotting for PARP, PERK, eIF-2α, ATF4, CHOP)
Biochemical assays are crucial for dissecting the specific molecular pathways activated by a compound. In the investigation of this compound derivatives, these assays have confirmed and expanded upon findings from flow cytometry. aacrjournals.org
The induction of apoptosis by the 5-NT derivative KD06 was corroborated using a caspase-3/7 activity assay, which measures the activation of these key executioner caspases in the apoptotic cascade. aacrjournals.orgresearchgate.net Further validation came from Western blotting, a technique used to detect specific proteins. aacrjournals.org Western blot analysis showed the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis. aacrjournals.orgresearchgate.net
Additionally, Western blotting suggested that endoplasmic reticulum (ER) stress may contribute to the observed cytotoxicity. aacrjournals.org This was evidenced by a progressive, time- and dose-dependent increase in the levels of key ER stress marker proteins, including phosphorylated PRKR-like endoplasmic reticulum kinase (phospho-PERK), phosphorylated eukaryotic initiation factor 2 alpha (phospho-eIF-2α), activating transcription factor 4 (ATF4), and C/EBP homologous protein (CHOP). aacrjournals.orgresearchgate.netresearchgate.net
Table 2: Protein Expression Changes in Response to a this compound Derivative (KD06)
| Protein/Marker | Assay | Observation | Implied Pathway |
|---|---|---|---|
| Caspase-3/7 | Activity Assay | Increased Activity | Apoptosis |
| PARP | Western Blot | Cleavage Detected | Apoptosis |
| phospho-PERK | Western Blot | Increased Levels | ER Stress |
| phospho-eIF-2α | Western Blot | Increased Levels | ER Stress |
| ATF4 | Western Blot | Increased Levels | ER Stress |
Receptor Binding and Functional Assays (e.g., Kᵢ, EC₅₀, adenylate cyclase activity)
Understanding how this compound interacts with specific receptors is fundamental to characterizing its pharmacological profile. The compound is recognized as a selective agonist for the 5-HT1B serotonin (B10506) receptor. Receptor binding assays have determined its high affinity for this target, with a binding affinity (related to the inhibition constant, Kᵢ) of 1.0 nM. wikipedia.org It demonstrates approximately 300-fold selectivity for the 5-HT1B receptor over the related 5-HT1A receptor. wikipedia.org
Conversely, this compound also acts as a low-affinity inverse agonist at the orphan G-protein coupled receptor 61 (GPR61). nih.gov Functional assays measuring adenylate cyclase activity are used to probe this interaction. In HEK293 cells engineered to overexpress GPR61, this compound was shown to inhibit the production of cyclic AMP (cAMP) that was stimulated by forskolin. nih.govresearchgate.net This demonstrates an inverse agonist effect on the Gαs-coupled GPR61 receptor. nih.gov While some tryptamine (B22526) derivatives can stimulate adenylate cyclase, 5-NOT's action on GPR61 is inhibitory. nih.govnih.govnih.gov
Table 3: Receptor Interaction Profile of this compound
| Receptor | Activity | Affinity/Potency | Functional Assay |
|---|---|---|---|
| 5-HT1B | Agonist | 1.0 nM binding affinity | Radioligand Binding |
| 5-HT1A | Agonist | ~300-fold lower affinity than for 5-HT1B | Radioligand Binding |
Proteomic and Pathway Analysis Techniques (e.g., Reverse Phase Protein Array (RPPA))
To gain a broader view of the signaling pathways affected by a compound, high-throughput proteomic techniques like the Reverse Phase Protein Array (RPPA) are employed. nih.govmemberclicks.net RPPA allows for the simultaneous quantification of hundreds of total and post-translationally modified proteins, offering a snapshot of the cellular response to a drug. memberclicks.net
RPPA studies have supported the finding that a derivative of this compound, KD06, induces cell cycle arrest. aacrjournals.orgresearchgate.net The data from these arrays indicated a downregulation of global protein translation and cell proliferation through the inhibition of the mTOR pathway. aacrjournals.org This was marked by decreased levels of phosphorylated 4E-BP1, p70S6K, and S6 ribosomal protein. aacrjournals.orgresearchgate.net Additionally, the RPPA data showed that critical proteins involved in cell cycle progression, such as the Retinoblastoma protein (Rb) and cyclin B1, were also downregulated, corroborating the cell cycle arrest observed in flow cytometry experiments. aacrjournals.org
Computational and In Silico Approaches (e.g., Molecular Docking for GPR61)
Computational methods, particularly molecular docking, provide valuable insights into the potential binding modes of a ligand within a receptor's binding pocket. nih.gov These in silico approaches complement experimental data and can guide further drug development and mutagenesis studies. nih.gov
Molecular docking simulations have been used to evaluate the binding of this compound to the GPR61 receptor. nih.govresearchgate.net Using a model of GPR61 based on the dopamine (B1211576) D4 receptor structure, docking studies predicted the binding pose of the compound. researchgate.net The lowest-energy binding pose yielded a calculated binding energy of -8.0 kcal/mol and an estimated dissociation constant (Kᵈ) of 1.35 µmol/L, as determined by the AutoDock Vina software. researchgate.net These computational results are consistent with experimental findings that characterize this compound as a low-affinity ligand for GPR61. nih.govresearchgate.net
Table 4: Molecular Docking Parameters for this compound and GPR61
| Parameter | Value | Method |
|---|---|---|
| Calculated Binding Energy | -8.0 kcal/mol | AutoDock Vina |
Current Challenges and Future Directions in 5 Nonyloxy Tryptamine Research
Elucidating Comprehensive Mechanism(s) of Action Beyond Serotonin (B10506) Receptors
While 5-(nonyloxy)tryptamine is well-established as a potent and selective 5-HT1B receptor agonist, its complete mechanism of action may extend beyond this primary target. wikipedia.orgmaayanlab.cloud The compound's effects on various biological systems, such as its antiviral and immunomodulatory activities, suggest the involvement of additional pathways. researchgate.net
Future research should focus on:
Investigating interactions with other receptor families: A comprehensive screening against a broad panel of receptors, including other serotonin receptor subtypes, G protein-coupled receptors (GPCRs), and trace amine-associated receptors (TAARs), is necessary. bakhtiniada.rueco-vector.com For instance, some tryptamine (B22526) derivatives are known to interact with TAARs, which are involved in neuro- and immunomodulation. eco-vector.com
Exploring downstream signaling cascades: Beyond receptor binding, it is crucial to delineate the intracellular signaling pathways activated by this compound. This includes studying its influence on second messenger systems like cAMP and its impact on protein phosphorylation cascades, such as the cAMP Response Element-Binding Protein (CREB). researchgate.neteco-vector.com
Understanding non-receptor-mediated effects: The possibility of this compound exerting effects through mechanisms other than direct receptor binding, such as modulation of enzyme activity or ion channels, should also be considered.
Expanding Preclinical Efficacy Studies to Diverse Disease Models and Translational Potential
The preclinical evaluation of this compound has shown promise in several areas, but broader investigation is needed to ascertain its full therapeutic potential.
Neurodegenerative Diseases: Studies have shown that this compound promotes neurite outgrowth and myelination in vitro, suggesting its potential in models of neurodegenerative diseases. sigmaaldrich.comwindows.net Future studies should utilize in vivo models of conditions like Parkinson's disease to validate these initial findings. windows.net
Oncology: Preliminary research has indicated cytotoxic effects of this compound on breast cancer cell lines. More extensive studies are required to explore its efficacy against various cancer types and to understand the underlying mechanisms. A recent study revealed that it can enhance the ability of T cells to target tumor cells by upregulating MHC-I expression on melanoma cells, suggesting a role in cancer immunotherapy. researchgate.netmedchemexpress.com
Infectious Diseases: The compound has demonstrated antiviral activity against a range of RNA viruses, including reovirus, chikungunya virus, and mouse hepatitis virus, by altering their entry into host cells. nih.govasm.orgnih.gov Further research should explore its efficacy against other viruses and in in vivo infection models. nih.gov
Inflammatory Conditions: Tryptamine and its derivatives have been shown to regulate the balance of T-helper 17 (Th17) and regulatory T (Treg) cells, which is crucial in neuroinflammation. medchemexpress.com This suggests a potential therapeutic avenue for this compound in inflammatory and autoimmune disorders.
A summary of the preclinical findings for this compound is presented in the table below.
| Area of Study | Model/System | Observed Effect | Potential Application |
| Neurobiology | Primary neurons in culture | Enhanced neurite outgrowth and myelination | Neurodegenerative diseases |
| Oncology | Breast cancer cell lines | Cytotoxic effects | Cancer therapeutics |
| Oncology | Melanoma cells (in vitro and in vivo) | Upregulated MHC-I expression, enhancing T cell targeting | Cancer immunotherapy |
| Virology | HEK293 and other cell lines | Inhibition of reovirus, chikungunya virus, and mouse hepatitis virus entry | Antiviral therapy |
| Neuroinflammation | (Inferred from tryptamine research) | Regulation of Th17/Treg balance | Inflammatory and autoimmune diseases |
Development of Highly Selective and Potent Analogues for Specific Targets with Optimized Pharmacological Profiles
The development of analogues of this compound is a critical step toward creating more targeted and effective therapeutics. Structure-activity relationship (SAR) studies, which examine how chemical structure relates to biological activity, are fundamental to this process. gardp.org
Key considerations for developing analogues include:
Modifications at the 5-position: The length and branching of the alkoxy chain at the 5-position of the tryptamine scaffold significantly influence potency and selectivity for the 5-HT1B receptor. wikipedia.orgresearchgate.net For example, increasing the O-alkoxy chain length generally increases potency for the 5-HT1B receptor. wikipedia.org
Substitutions on the indole (B1671886) ring and ethylamine (B1201723) side chain: Alterations at other positions of the molecule can fine-tune receptor affinity and functional activity. dntb.gov.uaresearchgate.net For instance, N-alkylation can affect metabolic stability and receptor selectivity.
Optimization of pharmacokinetic properties: Analogue design should also aim to improve metabolic stability, bioavailability, and the ability to cross the blood-brain barrier, depending on the intended therapeutic target. wikipedia.orgntnu.no
The table below provides a comparative analysis of this compound and a related compound.
| Compound | 5-Position Substituent | N-Substituents | Key Receptor Affinity | Noted Pharmacological Effects |
| This compound | Nonyloxy (C9H19O) | None | 5-HT1B (agonist) | Serotonergic modulation, antiviral, immunomodulatory |
| 5-Methoxytryptamine | Methoxy (B1213986) (OCH3) | None | 5-HT receptors (non-selective agonist) | Serotonergic and potential psychedelic effects |
Addressing Research Gaps in Systemic Biological Fate and Interactions
A significant gap in the current knowledge of this compound is the lack of comprehensive data on its pharmacokinetics and pharmacodynamics. iiab.menucleos.com Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for its development as a drug.
Future research in this area should include:
Metabolic profiling: Identifying the primary metabolic pathways and the enzymes involved, such as monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes, is crucial. wikipedia.orgntnu.no For related tryptamines like 5-methoxytryptamine, MAO-A is a key metabolizing enzyme. wikipedia.org
Pharmacokinetic studies in animal models: Determining key parameters such as bioavailability, plasma half-life, and tissue distribution will inform potential dosing regimens and therapeutic windows.
Investigation of drug-drug interactions: Assessing the potential for this compound to interact with other drugs, particularly those that are also metabolized by MAO or CYP enzymes, is a critical safety consideration. ntnu.no
Translational Research and Therapeutic Development Perspectives for Identified Biological Activities
Translating the promising preclinical findings of this compound into clinical applications presents both opportunities and challenges. The diverse biological activities of this compound suggest its potential in multiple therapeutic areas.
Neuropsychiatric Disorders: Given its potent serotonergic activity, this compound and its analogues could be explored for the treatment of depression, anxiety, and other mood disorders. nih.gov The development of selective 5-HT1A agonists from related tryptamines has shown promise for anxiolytic and antidepressant effects without hallucinogenic properties. nih.gov
Combination Therapies: The immunomodulatory effects of this compound, particularly its ability to enhance anti-tumor immunity, make it a strong candidate for use in combination with existing cancer treatments like checkpoint inhibitors. researchgate.net
Host-Directed Antiviral Therapy: By targeting host cell processes that are essential for viral replication, this compound represents a potential broad-spectrum antiviral agent that may be less prone to the development of viral resistance. nih.gov
Further research and development will require a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and clinical research to fully realize the therapeutic potential of this compound and its derivatives.
Q & A
Q. What are the validated methods for synthesizing and characterizing 5-(Nonyloxy)tryptamine in academic research?
Synthesis of this compound involves alkylation of the tryptamine core at the 5-position. Key steps include protecting the indole nitrogen, followed by nucleophilic substitution with a nonyloxy group. Characterization employs spectroscopic methods (e.g., NMR, FT-IR) and X-ray crystallography to confirm structure and purity. For analogs like 5-methoxytryptamine, protocols using GC-MS or HPLC-electrospray-MS ensure analytical validation .
Q. How can researchers detect and quantify this compound in biological matrices?
Fluorometric assays using n-butanol extraction from homogenized tissues provide sensitivity at sub-microgram levels . Advanced quantification leverages GC-MS or LC-MS with isotopic internal standards (e.g., Tryptamine-d4) to minimize matrix interference. For example, dansyl chloride derivatization followed by thin-layer chromatography and mass spectrometry enhances specificity in brain tissue analysis .
Q. What are the primary serotonin receptor targets of this compound, and how are binding affinities determined?
Radioligand competition assays using transfected cell lines (e.g., HEK293) are standard for measuring affinity. Glennon et al. (1994) identified this compound as a high-affinity 5-HT1Dβ agonist (pKi ~8.5) via displacement of [³H]5-HT in bovine cerebral arteries . Parallel screening against 5-HT2A/C receptors is critical due to structural similarities with hallucinogenic tryptamines .
Advanced Research Questions
Q. How does this compound modulate 5-HT1D and orphan receptor GPR61 in functional assays?
For 5-HT1D, cAMP inhibition assays in HEK293 cells transfected with human receptors confirm agonist activity . For GPR61, forskolin-stimulated cAMP assays reveal inverse agonism, with this compound reducing basal activity by ~40% at 10 µM. Competitive binding with G protein inhibitors (e.g., GDPβS) distinguishes allosteric vs. orthosteric mechanisms .
Q. How can contradictory findings about receptor specificity (e.g., 5-HT1D vs. GPR61) be resolved?
Discrepancies arise from assay design (e.g., species-specific receptor isoforms, overexpression artifacts). To resolve:
- Use endogenous receptor models (e.g., human glioblastoma cells for 5-HT7 ) to avoid transfection bias.
- Apply functional selectivity profiling : Compare signaling pathways (cAMP, β-arrestin recruitment) across receptors .
- Validate with knockout models or siRNA silencing to confirm target engagement .
Q. What methodologies are used to study the in vivo distribution and metabolism of this compound?
- Tissue distribution : Isotope-labeled tracer studies (e.g., ³H or ¹⁴C) combined with autoradiography in rodent brains .
- Metabolic stability : Liver microsome assays identify cytochrome P450 (CYP2D6) interactions, with LC-MS/MS detecting metabolites like 5-hydroxy-tryptamine derivatives .
- Blood-brain barrier (BBB) penetration : CSF sampling in rats after systemic administration, validated by HPLC to distinguish CNS vs. peripheral origins .
Methodological Notes
- Contradictory Data : Cross-validate receptor affinities using orthogonal assays (e.g., functional cAMP vs. calcium mobilization) .
- Advanced Tools : Molecular docking simulations (e.g., AutoDock Vina) predict binding poses at 5-HT1D and GPR61, guiding mutagenesis studies .
- Ethical Compliance : Forensic applications require DEA licensure for handling Schedule I analogs. Use Cayman Chemical reference standards (Item No. 36784) for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
